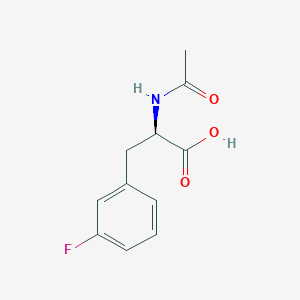
Ac-D-Phe(3-F)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Phe(3-F)-OH, also known as N-acetyl-D-3-fluorophenylalanine, is a synthetic amino acid derivative This compound is characterized by the presence of a fluorine atom at the third position of the phenyl ring in the phenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Phe(3-F)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using an acetyl group to prevent unwanted reactions.
Fluorination: The phenyl ring is fluorinated at the third position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, fluorination, and deprotection steps, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Phe(3-F)-OH can undergo various chemical reactions, including:
Oxidation: The fluorinated phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the fluorine atom.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Ac-D-Phe(3-F)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential therapeutic properties, including as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials with enhanced properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of Ac-D-Phe(3-F)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can enhance the stability and bioavailability of these molecules by increasing their resistance to metabolic degradation. Additionally, the presence of fluorine can alter the electronic properties of the phenyl ring, affecting the interaction of the compound with biological targets.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine: The non-fluorinated parent compound.
Ac-D-Phe(4-F)-OH: A similar compound with fluorine at the fourth position of the phenyl ring.
Ac-D-Phe(2-F)-OH: A similar compound with fluorine at the second position of the phenyl ring.
Uniqueness
Ac-D-Phe(3-F)-OH is unique due to the specific positioning of the fluorine atom, which can result in distinct chemical and biological properties compared to its analogs. The fluorine at the third position can influence the compound’s reactivity and interaction with biological molecules differently than fluorine at other positions.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
LKXNJLVPYPXTDY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















